Product packaging for Methyl 2-methyl-4-(piperazin-1-yl)benzoate(Cat. No.:)

Methyl 2-methyl-4-(piperazin-1-yl)benzoate

Cat. No.: B15320224
M. Wt: 234.29 g/mol
InChI Key: HHBJCEQSOYRERU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-methyl-4-(piperazin-1-yl)benzoate (CAS 250714-61-5) is a chemical compound with the molecular formula C14H20N2O2 . It belongs to a class of benzoate esters integrated with a piperazine ring, a structure frequently investigated in medicinal chemistry for developing new therapeutic agents. The piperazine moiety is a privileged scaffold in drug discovery, known for its ability to improve solubility and contribute to key molecular interactions with biological targets . This compound serves as an important synthetic intermediate in organic chemistry and pharmaceutical research. Its structure suggests potential utility in the design and synthesis of novel molecules for biological evaluation. Specifically, methyl piperazine derivatives are extensively studied for their anticancer properties . Recent research has demonstrated that compounds featuring methylpiperazine groups can exhibit promising cytotoxicity against a panel of human cancer cell lines , including adenocarcinomic human alveolar basal epithelial cells (A-549), human colon carcinoma (HCT-116), and human pancreatic carcinoma (MIAPaCa-2) . The piperazine ring often contributes to these effects through potential inhibition of kinases such as the epidermal growth factor receptor (EGFR) , a well-validated target in oncology . Researchers can utilize this chemical as a building block to create novel derivatives for screening against various disease models. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent. Prior to handling, researchers should consult the Safety Data Sheet (SDS). Proper personal protective equipment should be worn, and the material should be handled in a well-ventilated place to avoid inhalation or contact with skin and eyes .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O2 B15320224 Methyl 2-methyl-4-(piperazin-1-yl)benzoate

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

methyl 2-methyl-4-piperazin-1-ylbenzoate

InChI

InChI=1S/C13H18N2O2/c1-10-9-11(15-7-5-14-6-8-15)3-4-12(10)13(16)17-2/h3-4,9,14H,5-8H2,1-2H3

InChI Key

HHBJCEQSOYRERU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2CCNCC2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-4-(piperazin-1-yl)benzoate typically involves the esterification of 2-methyl-4-(piperazin-1-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4-(piperazin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-methyl-4-(piperazin-1-yl)benzoic acid.

    Reduction: Formation of 2-methyl-4-(piperazin-1-yl)benzyl alcohol.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Methyl 2-methyl-4-(piperazin-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-4-(piperazin-1-yl)benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the desired biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The compound shares a core benzoate-piperazine scaffold with several documented analogs. Key comparisons include:

a) Methyl 4-(piperazin-1-yl)benzoate (CAS 163210-97-7)
  • Structural Difference : Lacks the 2-methyl group on the benzoate ring.
b) Compounds C1–C7 (Methyl 4-(4-(2-substituted quinoline-4-carbonyl)piperazin-1-yl)benzoates)
  • Structural Difference: Feature a quinoline-4-carbonyl group attached to the piperazine ring, with varying substituents (e.g., halogen, methoxy, trifluoromethyl) on the phenyl group of the quinoline moiety .
  • Implications: The quinoline substituents in C1–C7 likely enhance π-π stacking interactions and modulate electronic properties, which could influence binding affinity in biological systems compared to the simpler 2-methylbenzoate structure .
c) 3-(4-Methylpiperazin-1-yl)benzoic acid (CAS 215309-01-6)
  • Structural Difference : Contains a methyl group on the piperazine ring rather than the benzoate.
  • Implications : Methylation of the piperazine nitrogen may alter basicity and hydrogen-bonding capacity, affecting solubility and receptor interactions .

Physical and Chemical Properties

Compound Melting Point (°C) Key Substituents Reference
Methyl 4-(piperazin-1-yl)benzoate Not reported None at 2-position
3-(4-Methylpiperazin-1-yl)benzoic acid 187–190 Piperazine N-methylation
4-Methylbenzoate piperazinium salt 413–416 K 4-Methylbenzoate + counterion
  • Solubility : The 2-methyl group may reduce aqueous solubility compared to unmethylated analogs due to increased hydrophobicity.
  • Stability : Piperazine rings are generally stable under physiological conditions, but electron-withdrawing substituents (e.g., halogens in C2–C4) could enhance metabolic stability .

Biological Activity

Methyl 2-methyl-4-(piperazin-1-yl)benzoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of piperazine with methyl 2-methyl-4-carboxybenzoate under suitable conditions. The reaction can be facilitated using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to enhance yields and purity of the product.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. The compound exhibited significant bactericidal activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus16
Bacillus subtilis32
Escherichia coli64
Pseudomonas aeruginosa128

The compound's effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.

The mechanism by which this compound exerts its antimicrobial effects involves interaction with bacterial ribosomes, leading to inhibition of protein synthesis. Additionally, it may interfere with the integrity of the bacterial cell membrane, causing leakage of intracellular contents.

Case Study 1: Efficacy Against Methicillin-resistant Staphylococcus aureus (MRSA)

A study conducted on the efficacy of this compound against MRSA demonstrated that the compound not only inhibited growth but also exhibited bactericidal properties at sub-MIC levels. The time-kill assays indicated that at a concentration of 16 µg/mL, the compound was able to reduce viable counts significantly within one hour of exposure.

Case Study 2: Synergistic Effects with Other Antibiotics

Research has shown that when combined with conventional antibiotics such as ciprofloxacin, this compound enhances the overall antimicrobial efficacy against resistant strains. This synergistic effect is particularly beneficial in treating infections caused by multidrug-resistant organisms.

4. Conclusion

This compound demonstrates promising biological activity, especially in antimicrobial applications. Its ability to inhibit various bacterial strains, including resistant ones, highlights its potential as a therapeutic agent. Ongoing research is necessary to further elucidate its mechanisms and optimize its use in clinical settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.